![molecular formula C4H12N2Si B14233142 Diazene, [(trimethylsilyl)methyl]- CAS No. 502143-75-1](/img/structure/B14233142.png)
Diazene, [(trimethylsilyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diazene, [(trimethylsilyl)methyl]- is an organic compound characterized by the presence of a diazene group (N=N) bonded to a [(trimethylsilyl)methyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diazene, [(trimethylsilyl)methyl]- typically involves the reaction of diazene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
N2H2+(CH3)3SiCl→(CH3)3SiCH2N2+HCl
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of maintaining an inert atmosphere and using appropriate bases and solvents would apply on a larger scale.
Types of Reactions:
Oxidation: Diazene, [(trimethylsilyl)methyl]- can undergo oxidation reactions, typically forming nitrogen gas and other by-products.
Reduction: Reduction reactions can convert the diazene group to hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products:
Oxidation: Nitrogen gas and silane derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Diazene, [(trimethylsilyl)methyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of Diazene, [(trimethylsilyl)methyl]- involves its ability to participate in various chemical reactions due to the presence of the diazene group. The compound can act as a source of nitrogen in reactions, facilitating the formation of nitrogen-containing products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Diimide (HN=NH): A simpler diazene compound with similar reactivity but lacking the trimethylsilyl group.
Azobenzene (C6H5N=NC6H5): An organic diazene with aromatic groups, used in dye and material science.
Tetrazene (N4H4): A compound with four nitrogen atoms, exhibiting different reactivity and applications.
Uniqueness: Diazene, [(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable reagent in organic synthesis, offering different reactivity and selectivity compared to simpler diazenes.
Properties
CAS No. |
502143-75-1 |
|---|---|
Molecular Formula |
C4H12N2Si |
Molecular Weight |
116.24 g/mol |
IUPAC Name |
trimethylsilylmethyldiazene |
InChI |
InChI=1S/C4H12N2Si/c1-7(2,3)4-6-5/h5H,4H2,1-3H3 |
InChI Key |
HQDLENOXQUPQPH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CN=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


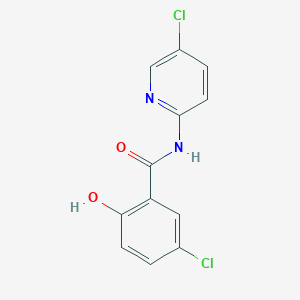
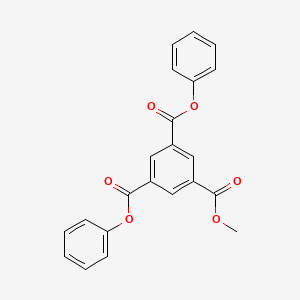
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
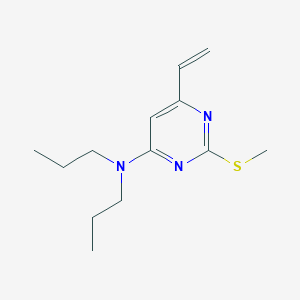
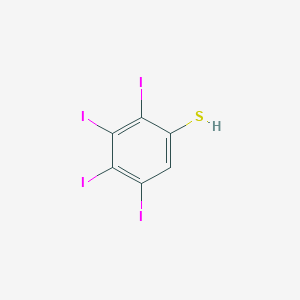
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
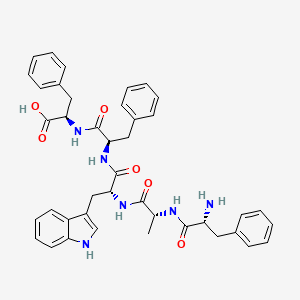
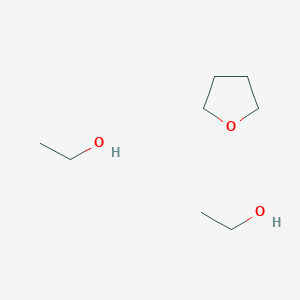
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

![2-Propenoic acid, 4-[(methylsulfonyl)oxy]butyl ester](/img/structure/B14233115.png)
![3-[2-(2-Hydroxyethoxy)ethyl]-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14233126.png)
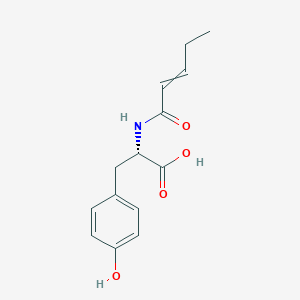
![2,4-Bis{2-[2-(2-iodoethoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B14233141.png)
